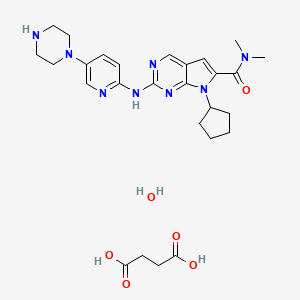
LEE011 succinate hydrate
説明
LEE011 succinate hydrate, also known as Ribociclib succinate hydrate, is a highly specific CDK4/6 inhibitor with IC50 values of 10 nM and 39 nM, respectively . It is over 1,000-fold less potent against the cyclin B/CDK1 complex .
Molecular Structure Analysis
The molecular formula of LEE011 succinate hydrate is C23H30N8O.C4H6O4 . The molecular weight is 552.63 .Chemical Reactions Analysis
LEE011 succinate hydrate is a highly specific inhibitor of CDK4/6 . It is selective for CDK4/6 over Cdk1, Cdk2, Cdk5, Cdk7, and Cdk9 . It reduces the proliferation of MCF-7 and T47D breast cancer cells .科学的研究の応用
Computational Methods for Metabolic Engineering
The application of computational methods has proven to be beneficial in enhancing the production of target molecules like succinate. These methods have paved the way for discovering non-intuitive strategies, especially in the field of metabolic engineering. For instance, computational analysis combined with strategies like directed evolution and comparative genome analysis has demonstrated that metabolic engineering can be effectively guided by rational computational methods. This approach underlines the potential of computational predictions in improving the efficiency of succinate production processes (Valderrama-Gómez et al., 2017).
Gas Hydrate Applications in Food Technology
Gas hydrates, especially CO2 hydrates, are gaining attention in food technology for their potential applications. The use of CO2 hydrate technology has shown promising results in processes like the concentration of juices, desalination, carbonation, and food preservation. For example, CO2 hydrate technology successfully concentrated orange juice and tomato juice, indicating its effectiveness in the food industry. This emerging field encourages further theoretical and experimental analysis to explore and validate the sustainability and various applications of hydrates in food technology (Srivastava et al., 2021).
Bioreactor Design in Succinic Acid Production
Succinic acid (SA) is recognized as a significant bio-based building block chemical with numerous potential applications. The design and operation of bioreactors are crucial for the efficient production of SA through fermentation from renewable carbohydrate feedstocks. Various fermentation strategies, such as using immobilized biocatalysts and integrated fermentation and separation systems, have been developed over the years. Improving bioreactor design and performance is essential for establishing economically feasible succinate production processes (Ferone et al., 2019).
Membrane-Integrated Green Approach for Succinic Acid Production
The transition from traditional chemical and petrochemical-based industries to clean and green processes is crucial due to growing environmental concerns and competitive market dynamics. Membrane-based systems integrated with conventional fermenters offer a promising sustainable and economical solution for the production, separation, purification, and concentration of succinic acid (SA). This green approach is expected to revolutionize biochemical industries, and further research is needed to explore the full potential of this novel method (Kumar et al., 2020).
特性
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOFPMHNJJJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LEE011 succinate hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
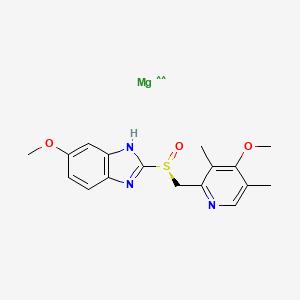
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
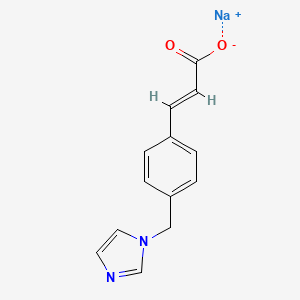
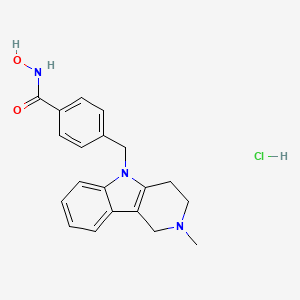
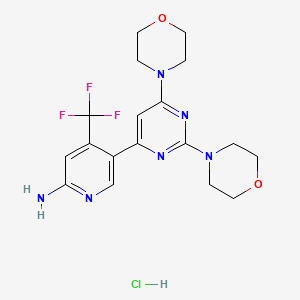
![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)
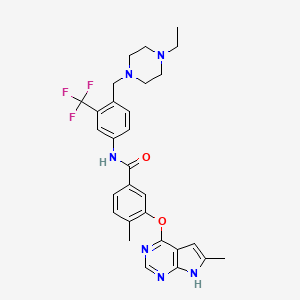
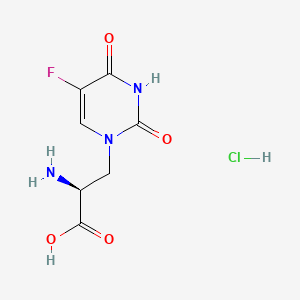
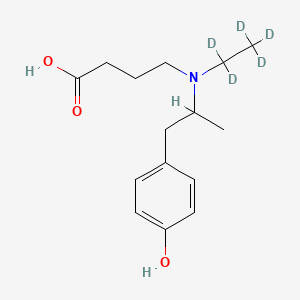
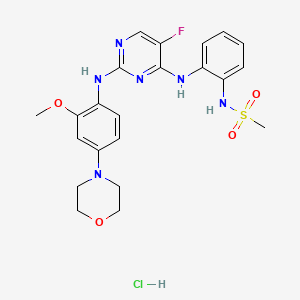
![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
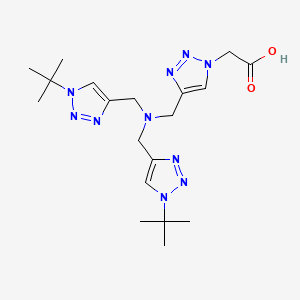
![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)